B1165826 EC 1.4.3.14 CAS No. 70132-14-8

EC 1.4.3.14

Cat. No.: B1165826
CAS No.: 70132-14-8
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Description

Enzyme Classification and Nomenclature

L-lysine oxidase belongs to the oxidoreductase family, specifically classified under Enzyme Commission number 1.4.3.14 within the comprehensive enzyme classification system established by the International Union of Biochemistry and Molecular Biology. The enzyme falls under the broader category of oxidoreductases (Enzyme Commission class 1), which catalyze oxidation-reduction reactions by transferring electrons or hydrogen atoms between molecules. More specifically, it is categorized within subclass 1.4, representing oxidoreductases that act on the CH-NH2 group of donors, and further classified in sub-subclass 1.4.3, indicating those utilizing oxygen as the acceptor.

The systematic name for this enzyme is L-lysine:oxygen 2-oxidoreductase (deaminating), which precisely describes its catalytic function. The enzyme catalyzes the fundamental reaction: L-lysine + O2 + H2O ⇌ 6-amino-2-oxohexanoate + NH3 + H2O2. Alternative nomenclature for this enzyme includes L-lysine alpha-oxidase and L-lysyl-alpha-oxidase, reflecting various naming conventions used in the scientific literature. The enzyme is also known by several synonyms including apoptosis-inducing protein, lysox, and L-lysine oxidase/monooxygenase, demonstrating the diverse contexts in which this enzyme has been studied.

The structural characteristics of L-lysine oxidase reveal it to be a homodimeric protein with an apparent molecular mass of 112 kilodaltons. Each subunit contains a flavin adenine dinucleotide cofactor essential for its oxidative function. Crystallographic analysis at 1.7 Ångström resolution has provided detailed insights into the enzyme's three-dimensional structure, revealing a narrow substrate-binding pocket specifically designed to accommodate the extended lysine side chain. The active site architecture includes a triangular arrangement of aspartic acid residues and water molecules that form specific hydrogen bonding networks with the ε-amino group of L-lysine, accounting for the enzyme's remarkable substrate specificity.

Historical Discovery and Taxonomic Origins

The discovery of L-lysine oxidase traces back to 1954 when this microbial enzyme was first identified during systematic studies of amino acid metabolism in microorganisms. Initially, the enzyme was isolated from Pseudomonas species, marking the beginning of investigations into this unique class of amino acid oxidases. However, subsequent research revealed that fungal sources, particularly various species within the genus Trichoderma, proved to be more abundant and reliable sources of this enzyme compared to bacterial origins.

A significant milestone in L-lysine oxidase research occurred in 1980 when Japanese investigators Kusakabe and colleagues developed the first comprehensive scheme for isolation and purification of the fungal enzyme from Trichoderma viride. This groundbreaking work established T. viride as the primary source for enzyme production and revealed the enzyme's remarkable anticancer properties, opening new avenues for therapeutic applications. The original isolation process involved surface cultivation of the producer organism, though this method presented challenges including equipment contamination with fungal spores.

The taxonomic distribution of L-lysine oxidase extends beyond terrestrial fungi to include marine organisms, with notable discoveries in fish infected with Anisakis simplex and the rockfish Sebastes schlegeli. However, among all identified sources, the enzyme from Trichoderma viride remains the most extensively characterized and commercially available variant. Recent studies have expanded the known distribution to include Trichoderma harzianum, another species within the same genus that produces the enzyme with similar properties but enhanced thermostability when induced under specific cultivation conditions.

The evolutionary origins of L-lysine oxidase suggest a specialized adaptation for lysine metabolism in organisms that encounter high concentrations of this amino acid in their natural environments. Phylogenetic analysis indicates that this enzyme represents a highly specialized branch of the L-amino acid oxidase family that has evolved strict substrate specificity through specific structural modifications in the active site region. The conservation of key structural elements across different species suggests important biological functions that have been maintained through evolutionary pressure.

Biological Roles in Native Organisms

In native organisms, L-lysine oxidase serves multiple crucial biological functions that extend beyond simple amino acid catabolism. The enzyme plays a fundamental role in lysine degradation pathways, representing a key component in nitrogen metabolism for organisms that utilize lysine as a nitrogen source. The oxidative deamination reaction produces ammonia, which can be readily assimilated into other metabolic pathways, making this enzyme essential for nitrogen cycling in certain ecological niches.

The strict substrate specificity of L-lysine oxidase for L-lysine suggests specialized biological roles that require precise control over lysine levels in cellular environments. Unlike most L-amino acid oxidases that exhibit broad substrate recognition and can process multiple amino acids, the narrow specificity of this enzyme indicates evolutionary pressure for selective lysine metabolism. This specificity may be particularly important in organisms that inhabit environments with fluctuating amino acid concentrations, where selective processing of specific amino acids provides metabolic advantages.

Biological Function Organism Type Metabolic Role Products Generated
Nitrogen metabolism Fungi (Trichoderma spp.) Primary nitrogen source utilization Ammonia for biosynthesis
Lysine catabolism Marine organisms Amino acid degradation 6-amino-2-oxohexanoate
Cellular regulation Various microorganisms Lysine level control Hydrogen peroxide
Secondary metabolism Trichoderma viride Bioactive compound production Multiple metabolites

Recent research has revealed that L-lysine oxidase production in Trichoderma species can be significantly enhanced through specific induction mechanisms involving metabolic products from other microorganisms. Studies demonstrate that metabolic products from Brevibacterium species act as potent enhancers of L-lysine oxidase activity, suggesting complex ecological interactions where enzyme production is regulated by inter-species chemical communication. This induction results in modified enzyme properties, including reduced substrate specificity but enhanced thermostability, indicating adaptive responses to environmental conditions.

The hydrogen peroxide produced as a byproduct of the L-lysine oxidase reaction serves important biological functions in native organisms, including antimicrobial activity and oxidative stress responses. This secondary function may contribute to the competitive advantage of L-lysine oxidase-producing organisms in microbial communities, where hydrogen peroxide can inhibit the growth of competing microorganisms. The dual role of this enzyme in both metabolic and defensive functions highlights its evolutionary importance in microbial survival strategies.

Properties

CAS No.

70132-14-8

Synonyms

LYSINE OXIDASE; L-LYSINE: OXYGEN OXIDOREDUCTASE [DEAMINATING]; EC 1.4.3.14; lysine oxidase from trichoderma viride

Origin of Product

United States

Preparation Methods

Strain Selection and Cultivation

  • Natural Producers : Wild-type T. viride strains are cultivated in media enriched with L-lysine to induce enzyme production. A study demonstrated that T. harzianum produces lysine oxidase at 0.03–0.1 units/ml under optimized conditions.

  • Induction Strategies : Metabolites from Brevibacterium spp. significantly enhance lysine oxidase activity. For example, Brevibacterium sp. MP increases enzyme yield by 79% when added to fungal cultures.

Fermentation Parameters

  • pH and Temperature : Optimal production occurs at pH 5.0–8.0 and 28–37°C. A pH shift from 5.6 to 8.0 during fermentation improves substrate specificity.

  • Carbon/Nitrogen Sources : Glucose and ammonium sulfate are preferred, though L-lysine supplementation (10–100 mM) is critical for induction.

Purification Protocols

Purification of lysine oxidase involves a combination of precipitation, chromatography, and filtration steps. The table below summarizes key reagents and their roles in purification:

ReagentConcentrationFunction
Potassium Phosphate Buffer200 mM, pH 8.0Stabilizes enzyme during extraction
Trichloroacetic Acid (TCA)12.5% (w/v)Precipitates contaminants
Sodium Acetate Buffer1 M, pH 5.0Adjusts pH for ion-exchange chromatography
Catalase3,500 units/mlDegrades H₂O₂ to prevent oxidative damage

Affinity Chromatography

HisTrap FF crude columns are widely used for recombinant lysine oxidase purification. A typical workflow includes:

  • Equilibration : Binding buffer (200 mM phosphate, pH 8.0) prepares the column.

  • Sample Application : Clarified lysate is loaded; unbound proteins are washed away.

  • Elution : Imidazole gradients (50–500 mM) release the enzyme, achieving >90% purity.

Centrifugation and Filtration

Post-chromatography, TCA precipitation (12.5% v/v) removes residual impurities. Centrifugation at 10,000 × g for 5 minutes yields a pellet resolubilized in sodium acetate buffer (pH 5.0).

Enzymatic Assay and Activity Validation

The spectrophotometric stop-rate determination is the gold standard for assessing lysine oxidase activity.

Reaction Components

  • Substrate : 100 mM L-lysine in deionized water.

  • Cofactors : 10 mM α-ketobutyric acid and FAD (flavin adenine dinucleotide).

  • Detection : 3-Methyl-2-benzothiazolinone hydrazone (MBTH) forms a UV-absorbing complex with α-keto-ε-aminocaproate (λ = 317 nm).

Protocol Overview

  • Incubation : Enzyme-substrate mixtures are incubated at 37°C for 20 minutes.

  • Reaction Termination : TCA stops the reaction, followed by centrifugation.

  • Spectrophotometric Analysis : Absorbance at 317 nm correlates with product concentration.

Optimization of Enzyme Yield and Stability

Thermostability Enhancements

Lyophilization in phosphate buffer (pH 5.6) preserves 85% activity after 6 months at 2–8°C. Mutagenesis of hom and lysine 2,3-aminomutase genes in Bacillus methanolicus increases L-lysine availability, boosting enzyme yield 30-fold.

Recombinant Expression Systems

E. coli BL21(DE3) expressing codon-optimized lox genes produces 11 g/L lysine oxidase in fed-batch fermentations. This system bypasses native regulatory mechanisms, enabling large-scale production.

Applications and Industrial Scaling

Bioindustrial Uses

  • 5AVA Synthesis : Lysine oxidase converts L-lysine to 5AVA, a nylon precursor, with 0.4–11 g/L titers in high-cell-density fermentations.

  • Anti-Tumor Therapies : The enzyme induces apoptosis in leukemic cells by generating reactive oxygen species (ROS).

Challenges and Solutions

  • Proteolytic Degradation : Protease inhibitors (e.g., PMSF) are added during purification.

  • Substrate Inhibition : L-lysine concentrations >100 mM reduce activity; fed-batch systems mitigate this .

Chemical Reactions Analysis

Types of Reactions

L-lysine oxidase primarily undergoes oxidative deamination reactions. It acts on the CH-NH2 group of donors with oxygen as the acceptor. The enzyme also acts, albeit more slowly, on other amino acids such as L-ornithine, L-phenylalanine, L-arginine, and L-histidine .

Common Reagents and Conditions

The typical reaction catalyzed by L-lysine oxidase involves L-lysine, molecular oxygen, and water as substrates. The reaction conditions usually include a neutral to slightly alkaline pH and a temperature range of 25-37°C. The presence of flavin adenine dinucleotide (FAD) as a cofactor is essential for the enzyme’s activity .

Major Products

The major products formed from the oxidative deamination of L-lysine by L-lysine oxidase are 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide .

Scientific Research Applications

Overview

EC 1.4.3.14, commonly known as lysyl oxidase, is an enzyme that catalyzes the oxidative deamination of lysine residues in collagen and elastin, leading to the formation of cross-links that stabilize the extracellular matrix. This enzyme plays a significant role in various biological processes, including tissue remodeling, wound healing, and the maintenance of connective tissue integrity.

Scientific Research Applications

Lysyl oxidase has been extensively studied for its applications in several scientific fields:

1. Biochemistry and Molecular Biology

  • Role in Collagen Cross-Linking: Lysyl oxidase is essential for the formation of covalent cross-links in collagen and elastin, which are crucial for maintaining the structural integrity of tissues. This function is vital in understanding diseases related to connective tissue disorders, such as Ehlers-Danlos syndrome and osteogenesis imperfecta .
  • Cell Signaling Pathways: Research indicates that lysyl oxidase influences various signaling pathways, including those involved in cell proliferation and differentiation. Its activity can affect cellular responses to growth factors and cytokines, linking it to cancer progression and metastasis .

2. Medicine

  • Cancer Research: Elevated levels of lysyl oxidase have been associated with tumor progression and metastasis in various cancers, including breast and lung cancer. Targeting lysyl oxidase may provide therapeutic strategies for inhibiting tumor growth and spread .
  • Cardiovascular Diseases: The enzyme's role in collagen remodeling has implications for cardiovascular health, particularly in conditions like hypertension and atherosclerosis where extracellular matrix remodeling is disrupted .

3. Regenerative Medicine

  • Tissue Engineering: Lysyl oxidase is utilized in tissue engineering to enhance the mechanical properties of scaffolds used for cell growth and tissue regeneration. By promoting collagen cross-linking, it aids in creating more robust tissue constructs suitable for implantation .
  • Wound Healing: Its application in wound healing therapies leverages its ability to promote collagen deposition and remodeling, thereby accelerating the healing process .

Case Study 1: Lysyl Oxidase Inhibition in Cancer Therapy

A study explored the effects of inhibiting lysyl oxidase on tumor growth in mouse models of breast cancer. The results indicated that reduced lysyl oxidase activity led to decreased tumor size and lower rates of metastasis, suggesting that lysyl oxidase inhibitors could serve as a novel therapeutic approach for managing breast cancer .

Case Study 2: Role in Cardiovascular Remodeling

Research on lysyl oxidase expression in hypertensive rats demonstrated that increased enzyme activity correlated with enhanced collagen deposition in cardiac tissues. This finding suggests that targeting lysyl oxidase may help mitigate adverse cardiac remodeling associated with hypertension .

Data Tables

Application Area Description Key Findings
BiochemistryCatalyzes oxidative deamination of lysine residuesEssential for collagen cross-linking; impacts tissue integrity
Cancer ResearchElevated levels linked to tumor progressionInhibition reduces tumor size and metastasis
Cardiovascular HealthInfluences collagen remodeling in heart tissuesIncreased activity correlates with adverse remodeling
Regenerative MedicineEnhances mechanical properties of tissue scaffoldsPromotes effective tissue regeneration
Wound HealingAccelerates healing through collagen depositionImproves recovery time in wound models

Mechanism of Action

L-lysine oxidase exerts its effects through the oxidative deamination of L-lysine. The enzyme binds to L-lysine and, with the help of the cofactor flavin adenine dinucleotide (FAD), facilitates the transfer of electrons from the amino group of L-lysine to molecular oxygen. This results in the formation of 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide. The hydrogen peroxide produced can further participate in oxidative stress responses and apoptosis pathways .

Comparison with Similar Compounds

Key Functional and Structural Features:

  • Reaction Mechanism : Oxidative deamination of L-lysine, with oxygen as the terminal electron acceptor .
  • Biological Roles: Anticancer Activity: Depletes extracellular L-lysine and L-arginine, inducing apoptosis and inhibiting tumor growth in breast, lung, and colon cancers . Biotechnological Applications: Used in biosensors for L-lysine quantification and as a substrate in poly-lysine polymer synthesis .
  • Structural Basis : Crystal structures reveal a conserved FAD-binding domain and a substrate-binding pocket that accommodates L-lysine’s aliphatic side chain through hydrophobic interactions .

Comparison with Similar Enzymes

EC 1.4.3.14 belongs to the EC 1.4.3.x subclass of oxidases acting on CH-NH₂ group donors. Below is a detailed comparison with two related enzymes: L-amino acid oxidase (EC 1.4.3.2) and D-amino acid oxidase (EC 1.4.3.3).

Table 1: Comparative Analysis of this compound and Related Enzymes

Feature This compound (L-Lysine α-Oxidase) EC 1.4.3.2 (L-Amino Acid Oxidase) EC 1.4.3.3 (D-Amino Acid Oxidase)
Substrate Specificity Strict specificity for L-lysine Broad specificity for L-amino acids (e.g., L-leucine, L-phenylalanine) Specific for D-amino acids (e.g., D-alanine, D-serine)
Reaction Products α-Keto-ε-aminocaproate, NH₃, H₂O₂ α-keto acids, NH₃, H₂O₂ α-keto acids, NH₃, H₂O₂
Biological Role Lysine catabolism; antitumor activity Detoxification; antimicrobial activity D-serine metabolism in CNS; neurotransmission
Industrial Use Biosensors; cancer therapy Food preservation; biocatalysis Semisynthetic antibiotic production
Kinetic Activity 49.31 U/mg protein (from T. viride) Varies by substrate (e.g., 20–100 U/mg) ~30 U/mg (for D-alanine)

Critical Differences:

Substrate Flexibility: this compound is highly specialized for L-lysine, whereas EC 1.4.3.2 and EC 1.4.3.3 act on multiple substrates. This specificity is attributed to this compound’s narrow active site, which sterically excludes bulkier residues . EC 1.4.3.3 uniquely targets D-amino acids, playing a role in regulating neurotransmission via D-serine catabolism .

Therapeutic Potential: this compound’s ability to deplete cationic amino acids (L-lysine, L-arginine) makes it a promising anticancer agent, reducing tumor growth by 70% in murine models . EC 1.4.3.2’s broad substrate range limits its therapeutic use due to off-target effects .

Structural Variations :

  • This compound from T. viride has a unique loop structure near the FAD-binding domain that stabilizes L-lysine binding, absent in EC 1.4.3.2 .

Research Findings on this compound

Antitumor Efficacy

  • In vivo studies demonstrate that this compound reduces L-lysine levels in blood by 70%, suppressing sarcoma and melanoma growth .
  • Synergistic effects with arginine-depleting enzymes enhance cytotoxicity in chemotherapy-resistant cancers .

Biosensor Development

  • Immobilized this compound on glutaraldehyde-crosslinked matrices shows stable activity (49.31 U/mg), enabling real-time L-lysine monitoring in fermentation processes .

Structural Insights

  • Mutagenesis studies identify residues Gly⁵⁶ and Asp¹⁰² as critical for substrate orientation, explaining its inability to oxidize D-lysine or other L-amino acids .

Q & A

Q. What steps ensure reproducibility when publishing this compound research?

  • Methodological Answer: Provide raw data (e.g., kinetic curves, chromatograms) in supplementary materials. Document detailed protocols for enzyme purification, assay conditions, and statistical analysis. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature for established methods .

Tables for Reference

Experimental Variable Range Tested Optimal Value Impact on Activity
pH6.0–8.07.53-fold increase at 7.5
FAD Concentration0.1–1.0 mM0.5 mMSaturation above 0.5 mM
Temperature25°C–37°C30°CLinear increase up to 30°C

Table 1: Example optimization results for this compound assay conditions .

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